Z-Allo-thr(tbu)-oh dcha
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Description
Z-Allo-Thr-OMe is a derivative of L-allo-Threonine . It’s a type of CBZ-Amino Acids with the molecular formula C13H17NO5 and a molecular weight of 267.3 .
Synthesis Analysis
The synthesis of Z-Allo-Thr-OMe can be achieved from L-Threonine, O-methyl-, methyl ester, and Benzyl chloroformate . Chemicalbook provides three synthetic routes .Molecular Structure Analysis
The IUPAC name for Z-Allo-Thr-OMe is methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Z-Allo-Thr-OMe is a reactant used in the synthesis of the antibiotic Globomycin and its congener, SF-1902 A5 .Physical and Chemical Properties Analysis
The physical and chemical properties of Z-Allo-Thr-OMe include its molecular weight of 267.3 and its molecular formula of C13H17NO5 .Scientific Research Applications
Synthesis and Peptide Research
- The synthesis of protected glycopeptides, such as Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl)4]-Thr(tBu)-NHNH-Boc, showcases a stepwise coupling strategy. This method could be relevant to understanding the synthesis processes involving Z-Allo-thr(tbu)-oh dcha, as it involves protected amino acids and glycosylation, which are key in peptide synthesis and modification (Gobbo et al., 1988).
- Studies on the sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides explore the stereochemical purity of products, including residues like Thr(tBu), which are closely related to the this compound chemistry (Benoiton et al., 2009).
- An improved synthesis of protected d-allothreonine derivatives from l-threonine has been described, highlighting methods that could potentially be applied to or inform the synthesis and application of this compound (Kikuchi & Konno, 2013).
Material Science and Thermal Coatings
- Research on thermal barrier coatings (TBCs) with low thermal conductivity, such as La2O3-ZrO2-CeO2 (LZC)/Y2O3-stabilized ZrO2 (YSZ) coatings, discusses the development of materials with enhanced thermal performance. This research demonstrates the broader applicative context of materials research, potentially relevant to the chemistry of this compound (Shen et al., 2019).
Photocatalysis
- The fabrication of a Z-scheme BiFeO3-g-C3N4-WO3 photocatalyst for water reduction and 2,4-dichlorophenol degradation under visible light irradiation demonstrates the application of novel materials in environmental remediation. This research could provide insight into potential photocatalytic or environmental applications of this compound related compounds (Ali et al., 2020).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-JZKFLRDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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